Ethyl 2-amino-2-cyanoacetate serves as a crucial intermediate in the synthesis of N-oxides, particularly N-heterocyclic N-oxides. These compounds possess valuable properties like stability and resistance to nucleophilic attacks, making them significant in medicinal chemistry, materials science, and organic electronics. A study published in the journal "Tetrahedron Letters" demonstrates its use in the synthesis of pyridine N-oxides, highlighting its role in generating these valuable compounds [].
Ethyl 2-amino-2-cyanoacetate plays a role in the synthesis of specific murine leukemia cells, which are vital tools in cancer research. These cells help scientists study the development and progression of leukemia, evaluate potential cancer therapies, and understand the mechanisms of drug resistance. A research article published in "Cancer Research" details its use in the generation of murine leukemia L1210 cells [].
Ethyl 2-amino-2-cyanoacetate is an organic compound with the molecular formula and a molecular weight of 128.13 g/mol. It features a cyano group, an amino group, and an ester functional group, making it a versatile building block in organic synthesis. The structure consists of an ethyl ester attached to a cyanoacetate moiety, which contributes to its reactivity in various
These reactions highlight the compound's utility as a precursor for synthesizing various heterocycles and other functional compounds.
Various methods exist for synthesizing ethyl 2-amino-2-cyanoacetate:
These methods allow for efficient production of ethyl 2-amino-2-cyanoacetate, facilitating its use in various synthetic applications.
Ethyl 2-amino-2-cyanoacetate serves multiple roles in synthetic chemistry:
Ethyl 2-amino-2-cyanoacetate shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl Cyanoacetate | Contains cyano and ester groups | More commonly used as a synthetic intermediate |
Diethyl Malonate | Contains two ester groups | Used extensively in malonic acid derivatives |
Ethyl Acetoacetate | Contains ketone functionality | Primarily used in Claisen condensation reactions |
Ethyl Carbamate | Contains carbamate functionality | Used primarily as an insecticide |
Ethyl 2-amino-2-cyanoacetate stands out due to its amino group combined with both cyano and ester functionalities, making it particularly versatile for synthesizing complex organic molecules that require multiple reactive sites .